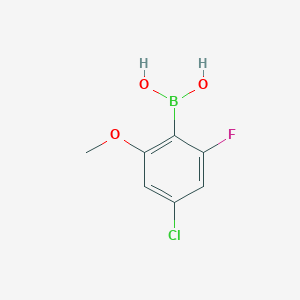

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with chloro, fluoro, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-6-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. These methods often involve continuous flow processes and the use of more robust catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is primarily utilized in the synthesis of novel bioactive compounds. Its boronic acid functionality allows it to participate in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic chemistry. This reaction enables the production of complex structures that are crucial in drug development and material science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the development of boron-containing drugs. Its ability to form reversible covalent bonds with hydroxyl groups in biological targets makes it a candidate for enzyme inhibition studies and drug design.

Case Study: Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties against various pathogens. A study assessing its efficacy revealed that halogenated derivatives showed significant activity against Vibrio species, highlighting the importance of structural modifications in enhancing biological activity.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Growth Inhibition (%) |

|---|---|---|

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 µg/mL | 30.3% |

| 2-Fluoro-5-iodophenylboronic acid | 100 µg/mL | 24.1% |

| This compound | TBD | TBD |

Material Science

The compound's ability to form covalent bonds with various functional groups opens avenues for applications in material science. Research is ongoing to explore its potential in developing advanced materials such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group facilitates the transfer of the aryl group to the palladium catalyst, leading to the formation of the desired biaryl product .

Comparación Con Compuestos Similares

Similar Compounds

(4-Methoxyphenyl)boronic acid: Similar structure but lacks the chloro and fluoro substituents.

(3-Methoxyphenyl)boronic acid: Similar structure but with the methoxy group in a different position.

2-Fluoro-6-hydroxyphenylboronic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. These substituents can also affect the electronic properties of the compound, making it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and implications for future research.

This compound is characterized by the following chemical structure:

- Chemical Formula : C7H7BClF O3

- Molecular Weight : 195.39 g/mol

This compound serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial and antibiofilm activities of boronic acids, including this compound. Research indicates that halogenated phenylboronic acids exhibit significant inhibition against various bacterial strains, particularly those associated with biofilm formation.

Case Studies and Findings

-

Antibiofilm Activity :

- A study evaluated the efficacy of several halogenated phenylboronic acids against Vibrio harveyi and Vibrio parahaemolyticus. The minimum inhibitory concentration (MIC) was determined for these compounds, demonstrating that certain derivatives could effectively inhibit biofilm formation and bacterial growth.

- For instance, compounds like 3,5-diiodo-2-methoxyphenylboronic acid showed a MIC of 100 µg/mL against V. parahaemolyticus, leading to a 100% reduction in bacterial growth .

-

Mechanism of Action :

- The mechanism by which these compounds exert their antibacterial effects involves disrupting bacterial motility and virulence factors. This includes inhibiting swimming and swarming motility, which are critical for biofilm formation .

- Additionally, boronic acids may interfere with the synthesis of indole and other metabolites essential for bacterial survival .

Research Data Table

The following table summarizes the antibacterial activity of various boronic acid derivatives:

| Compound Name | Structure | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| 3,5-Diiodo-2-methoxyphenylboronic acid | Structure | 100 | 100 |

| 2-Fluoro-5-iodophenylboronic acid | Structure | 150 | 70.3 |

Implications for Future Research

The promising antibacterial and antibiofilm properties of this compound suggest several avenues for future research:

- Synthesis of Novel Derivatives : Exploring modifications to enhance potency and selectivity against specific pathogens.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of this compound in treating infections caused by biofilm-forming bacteria.

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its antibacterial activity will provide insights into its potential applications in clinical settings.

Propiedades

IUPAC Name |

(4-chloro-2-fluoro-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHVMMGKDMOFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Cl)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.